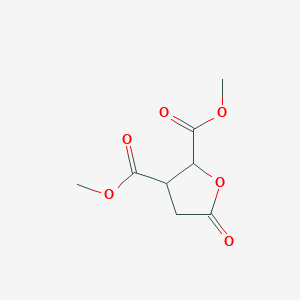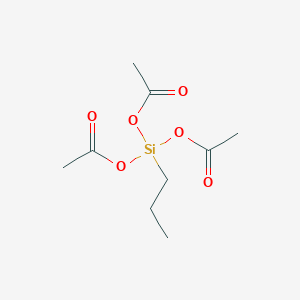
2-Methoxy-dibenzosuberone
Overview
Description
2-Methoxy-dibenzosuberone is an organic compound with the molecular formula C16H14O2. It is a yellow solid with a molecular weight of 238.28 g/mol. This compound is known for its unique structure, which includes a methoxy group attached to a dibenzosuberone core.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a boiling point of 418.2±45.0 °C and a density of 1.166±0.06 g/cm3 .
Cellular Effects
It is known that benzaldehydes, a class of compounds to which 2-Methoxy-dibenzosuberone belongs, have potent antifungal activity . They disrupt cellular antioxidation systems, effectively inhibiting fungal growth .
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation systems, which could suggest a potential mechanism of action for this compound .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 418.2±45.0 °C and a density of 1.166±0.06 g/cm3 , which could suggest its stability under certain conditions.
Metabolic Pathways
It is known that benzaldehydes, a class of compounds to which this compound belongs, can disrupt cellular antioxidation systems , which could suggest a potential involvement in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-dibenzosuberone can be synthesized through several methods. One common synthetic route involves the intramolecular Friedel-Crafts acylation of 2-(2-methoxyphenyl)ethyl benzoic acid. This reaction is typically carried out in the presence of a strong acid catalyst, such as polyphosphoric acid, at elevated temperatures (145-150°C) for approximately 50 minutes .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of immobilized catalysts to improve efficiency and reduce waste. This approach not only enhances the yield but also makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-dibenzosuberone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxy-dibenzosuberone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-dibenzosuberone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Dibenzosuberone: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxybenzophenone: Similar structure but different reactivity due to the presence of a ketone group instead of the dibenzosuberone core.
Uniqueness: 2-Methoxy-dibenzosuberone is unique due to its specific structure, which combines the properties of both methoxy and dibenzosuberone groups. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFQZKLQUBMUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201776 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-72-4 | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)



